molecular formula C14H21NOS B5266163 N-(3-cyclopentylpropyl)-N-methylthiophene-2-carboxamide

N-(3-cyclopentylpropyl)-N-methylthiophene-2-carboxamide

Cat. No.: B5266163
M. Wt: 251.39 g/mol
InChI Key: XXXFPVLQCKPYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyclopentylpropyl)-N-methylthiophene-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s by Pfizer as part of their research into the endocannabinoid system. Since then, CP-47,497 has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

N-(3-cyclopentylpropyl)-N-methylthiophene-2-carboxamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. It binds to the receptor and activates it, leading to a cascade of downstream signaling events that ultimately result in the various physiological effects observed.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including analgesia, neuroprotection, anti-inflammatory effects, and anti-cancer effects. It has been shown to modulate various signaling pathways involved in these processes, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.

Advantages and Limitations for Lab Experiments

N-(3-cyclopentylpropyl)-N-methylthiophene-2-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 receptor, and its ability to modulate various signaling pathways involved in pain, inflammation, and neurodegeneration. However, its use is limited by its potential for abuse and dependence, as well as its potential for side effects such as tachycardia, hypotension, and respiratory depression.

Future Directions

There are several future directions for research on N-(3-cyclopentylpropyl)-N-methylthiophene-2-carboxamide, including its potential for use in combination therapies for cancer and neurodegenerative diseases, its potential for use in pain management, and its potential for use in the treatment of addiction and withdrawal. In addition, further research is needed to fully elucidate the mechanisms of action of this compound, and to identify any potential long-term side effects associated with its use.

Synthesis Methods

N-(3-cyclopentylpropyl)-N-methylthiophene-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the preparation of 3-cyclopentylpropanol, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-methylthiophene-2-amine to give this compound.

Scientific Research Applications

N-(3-cyclopentylpropyl)-N-methylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions, including pain management, neurodegenerative disorders, and cancer. It has been shown to have potent analgesic effects in animal models of pain, and may be a useful alternative to traditional opioid analgesics. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-cancer effects in various cancer cell lines.

Properties

IUPAC Name

N-(3-cyclopentylpropyl)-N-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-15(14(16)13-9-5-11-17-13)10-4-8-12-6-2-3-7-12/h5,9,11-12H,2-4,6-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXFPVLQCKPYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC1CCCC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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